molecular formula C13H20N4O3 B15298092 Tert-butyl 2-(2-amino-6-oxo-1,6-dihydropyrimidin-4-yl)pyrrolidine-1-carboxylate

Tert-butyl 2-(2-amino-6-oxo-1,6-dihydropyrimidin-4-yl)pyrrolidine-1-carboxylate

Cat. No.: B15298092
M. Wt: 280.32 g/mol
InChI Key: IGYOSIOUYARXOI-UHFFFAOYSA-N
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Description

Tert-butyl 2-(2-amino-6-oxo-1,6-dihydropyrimidin-4-yl)pyrrolidine-1-carboxylate is a heterocyclic compound featuring a pyrrolidine ring fused to a 2-amino-6-oxo-1,6-dihydropyrimidin-4-yl moiety, protected by a tert-butyl carbamate group. Its molecular formula is C₁₁H₁₅ClN₂O₂, with a molecular weight of 242.71 g/mol and CAS number 88441-08-1 . The structure includes two key functional groups:

  • Amino group (NH₂): Acts as a hydrogen bond donor.
  • Oxo group (C=O): Functions as a hydrogen bond acceptor. The compound is utilized as a building block in organic synthesis, particularly in pharmaceutical and supramolecular chemistry .

Properties

IUPAC Name

tert-butyl 2-(2-amino-6-oxo-1H-pyrimidin-4-yl)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O3/c1-13(2,3)20-12(19)17-6-4-5-9(17)8-7-10(18)16-11(14)15-8/h7,9H,4-6H2,1-3H3,(H3,14,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGYOSIOUYARXOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C2=CC(=O)NC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(2-amino-6-oxo-1,6-dihydropyrimidin-4-yl)pyrrolidine-1-carboxylate typically involves multi-step organic reactions. One common method involves the protection of amino groups using tert-butyloxycarbonyl (Boc) groups, followed by cyclization and subsequent deprotection steps. The reaction conditions often require the use of specific reagents such as n-butyllithium (n-BuLi) and dimethylformamide (DMF) under anhydrous conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(2-amino-6-oxo-1,6-dihydropyrimidin-4-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino and carbonyl functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, and other nucleophilic species.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

Tert-butyl 2-(2-amino-6-oxo-1,6-dihydropyrimidin-4-yl)pyrrolidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 2-(2-amino-6-oxo-1,6-dihydropyrimidin-4-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound is compared to three analogs (Table 1):

Table 1: Comparative Analysis of Structural and Functional Properties

Compound Name Molecular Weight (g/mol) Key Functional Groups Hydrogen Bonding Capacity Solubility Trends Applications
Tert-butyl 2-(2-amino-6-oxo-1,6-dihydropyrimidin-4-yl)pyrrolidine-1-carboxylate 242.71 Amino, oxo, tert-butyl carbamate High (NH₂ donor, C=O acceptor) Polar solvents (DMSO, water) Drug intermediates, crystal engineering
Tert-butyl 3-((6-iodo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate ~401.25* Iodo, methoxy, pyridyloxy, tert-butyl Moderate (methoxy/ether O acceptors) Low (lipophilic iodo group) Coupling reactions (e.g., Suzuki)
(S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate ~201.27* Hydroxymethyl, tert-butyl carbamate High (OH donor/acceptor) High in polar solvents Chiral synthesis, medicinal chemistry

*Calculated based on molecular formulas.

Analysis of Differences

Hydrogen Bonding: The target compound exhibits high hydrogen-bonding capacity due to its NH₂ and C=O groups, enabling strong intermolecular interactions critical for crystal packing and supramolecular assembly . In contrast, the pyridyloxy analog (Table 1, Row 2) lacks hydrogen bond donors, reducing its ability to form stable crystalline networks . The hydroxymethyl analog (Row 3) leverages its OH group for hydrogen bonding, comparable to the target compound but with greater conformational flexibility .

Solubility :

  • The target compound’s polarity from NH₂ and C=O groups enhances solubility in polar solvents like DMSO.
  • The pyridyloxy analog’s iodo and methoxy substituents increase lipophilicity, reducing aqueous solubility .

The hydroxymethyl analog’s chiral center (S-configuration) makes it valuable in asymmetric synthesis, as seen in its use for coupling reactions in a 2024 patent .

Research Findings and Implications

  • Supramolecular Chemistry : The target compound’s hydrogen-bonding profile aligns with Etter’s rules for crystal engineering, enabling predictable self-assembly into frameworks with applications in material science .
  • Drug Design: Dihydropyrimidinones are known for kinase inhibition (e.g., MONARK inhibitors), suggesting the target compound could serve as a precursor for bioactive molecules .
  • Comparative Limitations : The pyridyloxy analog’s iodo group, while useful for cross-coupling, introduces steric bulk that may hinder reactivity in crowded molecular environments .

Biological Activity

Tert-butyl 2-(2-amino-6-oxo-1,6-dihydropyrimidin-4-yl)pyrrolidine-1-carboxylate is a compound of significant interest due to its potential biological activities. This article explores the biological activity of this compound, summarizing research findings, case studies, and relevant data.

The compound has the following chemical properties:

PropertyValue
Molecular Formula C₁₁H₁₈N₄O₃
Molecular Weight 254.29 g/mol
CAS Number 2639407-11-5

Anticancer Activity

Research indicates that derivatives of pyrimidine compounds, including those similar to this compound, exhibit promising anticancer properties. For instance, studies have shown that certain piperidine derivatives can induce apoptosis in cancer cells more effectively than conventional drugs like bleomycin . The mechanism often involves the inhibition of key pathways associated with tumor growth and survival.

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets involved in cancer progression. For example, compounds with a similar structure have been shown to inhibit IκB kinase (IKK), which plays a crucial role in the NF-κB signaling pathway linked to inflammation and cancer .

Inhibition Studies

In vitro studies have demonstrated that this compound can inhibit various enzymes related to cancer metabolism. For instance, it has shown potential in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are important for neurodegenerative disease treatment .

Case Study 1: Cytotoxicity in Cancer Cell Lines

A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity against FaDu hypopharyngeal tumor cells, suggesting its potential as an anticancer agent. The compound's effectiveness was compared to standard treatments, highlighting its superior performance in inducing apoptosis .

Case Study 2: Neuroprotective Effects

Another study focused on the neuroprotective effects of similar pyrimidine derivatives. The findings revealed that these compounds could reduce oxidative stress and neuroinflammation in neuronal cell cultures. This suggests that this compound may also hold promise for treating neurodegenerative diseases such as Alzheimer’s .

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